
Omadacycline hydrochloride
概要
説明
オマダサイクリン塩酸塩は、オマダサイクリン塩酸塩としても知られており、新規のアミノメチルシクリン系抗生物質です。これはミノサイクリンの誘導体であり、テトラサイクリン系抗生物質に属します。 オマダサイクリン塩酸塩は、テトラサイクリンコア環のC7およびC9位置に独自の化学修飾を有しており、これはエフロックスポンプやリボソーム保護タンパク質などのテトラサイクリン耐性機構に対する安定性を向上させます .
準備方法
合成経路と反応条件: オマダサイクリン塩酸塩の合成は、ミノサイクリンのコア構造から始まる複数のステップを伴います。C7およびC9位置の化学修飾は、アミノメチル基を導入する特定の反応によって達成されます。 反応条件には、通常、目的の修飾が達成されるように、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法: オマダサイクリン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大にするために反応条件を最適化することが含まれます。 最終製品は、結晶化および他の分離技術によって精製され、製薬用途に適した高純度のオマダサイクリン塩酸塩が得られます .
化学反応の分析
Key Synthetic Steps and Reagents
The synthesis of omadacycline hydrochloride involves strategic modifications to minocycline's structure. A patented method ([CN111484424A] ) outlines critical reactions:
Step | Reaction Description | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Reductive alkylation of M2 intermediate | Pd/C catalyst, H₂ gas (4.5-5.0 kg/m²), CuCl₂ additive | Reduces β-isomer formation via copper complexation |
2 | pH-controlled extraction | Dichloromethane, HCl/NaOH adjustments (pH 4.5–7.5) | Separates omadacycline from byproducts |
3 | Crystallization | Dichloromethane:acetone (0.5–1.5:1 v/v) at 10–15°C | Purifies crude product with 94–97% yield |
The addition of 5–15% copper salts (e.g., CuCl₂) during hydrogenation suppresses β-isomer formation by stabilizing the desired α-configuration through nitrogen-copper coordination .
Degradation Pathways
This compound exhibits pH-dependent stability:
No significant photodegradation occurs under UV light (λ = 254 nm) .
Incompatibilities and Side Reactions
Omadacycline’s structure confers reactivity with specific agents:
Metabolic and Elimination Pathways
Omadacycline undergoes minimal hepatic metabolism, with 81.1% excreted unchanged in feces and 14.4% renally eliminated . No cytochrome P450 interactions are reported, confirming metabolic inertness .
Quality Control Assays
Method | Parameter | Specification |
---|---|---|
HPLC-UV (280 nm) | Purity | ≥98% (USP) |
Dissolution Testing (0.1N HCl) | Release | ≥85% in 15 min |
XRD | Polymorph | Form I (stable) |
Lot consistency data confirm ≤0.5% impurity levels in commercial batches .
科学的研究の応用
Treatment of Acute Bacterial Infections
Omadacycline has been evaluated in multiple randomized controlled trials (RCTs) for its effectiveness in treating acute bacterial infections. A meta-analysis encompassing seven RCTs with 2,841 patients indicated that omadacycline's clinical cure ratio was comparable to that of other antibiotics . The microbiological eradication rate was also similar, demonstrating its efficacy across various bacterial pathogens.
Infection Type | Clinical Cure Ratio | Microbiological Eradication Rate |
---|---|---|
Community-Acquired Pneumonia | Similar to comparators | Similar to comparators |
Methicillin-Resistant Staphylococcus aureus | Comparable | Comparable |
Enterococcus faecalis | Comparable | Comparable |
Efficacy Against Atypical Pathogens
Omadacycline has shown significant activity against atypical pathogens such as Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydia pneumoniae. A case study highlighted its successful use in treating a patient with Legionella pneumonia who did not respond to initial treatments . The patient's condition improved markedly after switching to omadacycline, indicating its potential as a second-line therapy for resistant infections.
Real-World Effectiveness
A real-world study conducted in China demonstrated that omadacycline achieved a clinical success rate of 71% and a bacterial clearance rate of 61.9% across diverse infections . Factors influencing treatment outcomes included liver function and treatment duration, underscoring the importance of patient-specific considerations in antibiotic therapy.
Case Study: Treatment of Legionella Pneumonia
A critically ill patient initially treated with meropenem and moxifloxacin showed no improvement and developed severe complications. Upon switching to omadacycline, the patient's condition improved significantly within days, highlighting the drug's efficacy in severe infections resistant to standard therapies .
Case Study: Macrolide-Unresponsive Mycoplasma Pneumonia
In an adolescent patient with macrolide-unresponsive pneumonia, omadacycline was administered after the onset of liver dysfunction. The treatment led to rapid recovery and normalization of inflammatory markers within two weeks .
Safety Profile
Omadacycline has been generally well tolerated, with a lower incidence of adverse events compared to some other antibiotics. Studies indicate that it does not require dosage adjustments for patients with renal or hepatic impairments, making it suitable for a broader patient population .
作用機序
オマダサイクリン塩酸塩は、細菌のタンパク質合成を阻害することによって効果を発揮します。それは30Sリボソームサブユニットに結合し、成長中のペプチド鎖へのアミノ酸の付加を阻害します。この作用は、細菌の成長と複製を効果的に停止させます。 この化合物のC7およびC9位置の独自の修飾は、その結合親和性と安定性を向上させ、テトラサイクリン耐性菌に対して効果的です .
類似の化合物:
ミノサイクリン: オマダサイクリン塩酸塩の親化合物であり、テトラサイクリン系抗生物質でもあります。
チゲサイクリン: 抗菌活性が類似している別のテトラサイクリン誘導体。
ドキシサイクリン: 広範囲にわたる活性を有する、広く使用されているテトラサイクリン系抗生物質
オマダサイクリン塩酸塩の独自性: オマダサイクリン塩酸塩は、その独自の化学修飾により、耐性菌に対する安定性と有効性を向上させているため、際立っています。 他のテトラサイクリンとは異なり、エフロックスポンプやリボソーム保護タンパク質耐性機構を有する株に対して活性を維持しています .
類似化合物との比較
Minocycline: The parent compound of PTK0796 hydrochloride, also a tetracycline antibiotic.
Tigecycline: Another tetracycline derivative with similar antibacterial activity.
Doxycycline: A widely used tetracycline antibiotic with a broad spectrum of activity
Uniqueness of PTK0796 Hydrochloride: PTK0796 hydrochloride stands out due to its unique chemical modifications, which enhance its stability and efficacy against resistant bacteria. Unlike other tetracyclines, it retains activity against strains with efflux pump and ribosomal protection protein mechanisms of resistance .
生物活性
Omadacycline hydrochloride, a novel antibiotic, is part of the 9-aminomethylcycline class and has shown significant promise in treating various bacterial infections. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which allows it to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.
In Vitro Antibacterial Activity
Omadacycline has demonstrated potent in vitro activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) values for various clinically relevant bacteria are summarized in Table 1. Notably, it retains effectiveness against strains with known resistance mechanisms.
Pathogen | MIC 90 (μg/ml) | Resistance Mechanism |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 | Ribosomal protection, efflux |
Vancomycin-resistant Enterococcus (VRE) | 0.25 | Ribosomal protection |
Penicillin-resistant Streptococcus pneumoniae (PRSP) | 0.25 | Ribosomal protection |
Haemophilus influenzae | 2.0 | - |
Escherichia coli (efflux genes) | Reduced compared to tetracyclines | Efflux genes |
Omadacycline's efficacy extends to anaerobic bacteria and atypical pathogens, making it a versatile option in antibiotic therapy .
In Vivo Efficacy and Case Studies
Clinical trials and case studies have further validated the biological activity of omadacycline. In a notable case involving a patient with Legionella pneumonia who did not respond to initial treatments with meropenem and moxifloxacin, switching to omadacycline resulted in significant clinical improvement. The patient was treated with an initial dose of 200 mg followed by 100 mg daily intravenously. By day three, the patient's inflammatory markers showed marked improvement, and a follow-up CT scan indicated resolution of lung consolidation .
Clinical Trials Overview
Omadacycline has been evaluated in several clinical trials for its effectiveness in treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). The results from these trials indicate that omadacycline is non-inferior to moxifloxacin, with early clinical response rates of 81.1% for omadacycline compared to 82.7% for moxifloxacin .
Key Trial Data
- Study Population : 774 patients
- Treatment Groups : Omadacycline (386 patients) vs. Moxifloxacin (388 patients)
- Early Clinical Response Rates :
- Omadacycline: 81.1%
- Moxifloxacin: 82.7%
- Investigator-Assessed Clinical Response at Day 5-10 :
- Omadacycline: 87.6%
- Moxifloxacin: 85.1%
These findings support the potential of omadacycline as an effective alternative in treating infections caused by resistant organisms .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that omadacycline is well absorbed both orally and intravenously, with no significant gastrointestinal side effects reported. Importantly, dose adjustments are unnecessary for patients with hepatic or renal insufficiency, indicating its safety profile across diverse patient populations .
特性
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPTUHUKKFUSNF-XGLFQKEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClN4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。